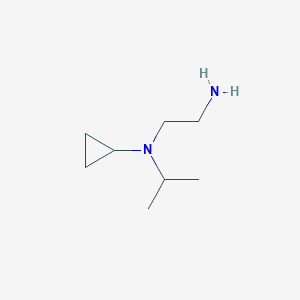

N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine

Description

Contextualization of Cyclopropanamine Structural Motifs in Contemporary Chemical Biology

The cyclopropane (B1198618) ring is a highly valuable structural unit in contemporary chemical biology and medicinal chemistry. nih.govresearchgate.net Its inherent ring strain and unique electronic properties distinguish it from other alicyclic systems. nih.gov The three-membered ring's carbon-carbon bonds possess a higher p-character than typical alkanes, allowing them to interact with biological targets in ways that can mimic a carbon-carbon double bond, while offering greater metabolic stability. nih.gov

In drug discovery, the cyclopropyl (B3062369) fragment is often employed as a "bioisostere" to replace other functional groups, such as gem-dimethyl groups or alkenes, to improve a compound's pharmacological profile. nih.gov The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to more selective binding to a biological target and reduce off-target effects. nih.gov This conformational rigidity can also be entropically favorable upon binding. nih.gov

Cyclopropanamine derivatives have been identified in a wide array of biologically active compounds, demonstrating activities ranging from enzyme inhibition to antimicrobial and antitumor effects. researchgate.netunl.pt A prominent example is the use of the 2-phenylcyclopropan-1-amine (B3023641) scaffold in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. researchgate.netnih.gov This highlights the importance of the cyclopropanamine motif as a pharmacophore in modern drug design.

Significance of N-Substituted Cyclopropanamines as Research Scaffolds

The substitution on the nitrogen atom of cyclopropanamine provides a critical handle for modulating the physicochemical and pharmacological properties of the molecule. By introducing various substituents, researchers can fine-tune parameters such as lipophilicity, basicity, and steric bulk, which in turn can influence a compound's potency, selectivity, and pharmacokinetic profile.

N-substituted cyclopropanamines are a cornerstone in the development of enzyme inhibitors. For instance, derivatives of trans-2-phenylcyclopropylamine (Tranylcypromine) are well-known inhibitors of monoamine oxidases (MAOs) and have been explored for their antidepressant properties. researchgate.net The nature of the N-substituent is crucial for the inhibitory activity and selectivity of these compounds.

Furthermore, the introduction of N-alkyl groups can impact the reactivity of the cyclopropylamine (B47189) moiety. Studies on N-cyclopropyl-N-alkylanilines have shown that the cyclopropyl group can be selectively cleaved under certain reaction conditions, a process that is influenced by the nature of the other N-substituent. researchgate.net This reactivity can be exploited in the design of mechanism-based inhibitors. The diverse biological activities of cyclopropane derivatives, including antibacterial, antifungal, and antiviral properties, are often enhanced or modified by the presence of specific N-substituents. nih.gov

Research Perspectives on the Unique Structural Features of N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine

The unique structural amalgamation in this compound presents several intriguing research perspectives. The molecule's properties are a composite of its three main components: the cyclopropylamine core, the N-isopropyl group, and the N-(2-aminoethyl) side chain.

The cyclopropylamine core provides the foundational rigid scaffold with its characteristic electronic properties, as discussed previously.

The N-isopropyl group is a bulky, non-polar substituent that can significantly influence the molecule's steric profile and lipophilicity. This can affect how the molecule interacts with biological targets and its ability to cross cell membranes. The steric hindrance provided by the isopropyl group could also modulate the reactivity of the tertiary amine.

The N-(2-aminoethyl) side chain introduces a second basic nitrogen atom, making the compound a diamine. This feature can have several important implications:

Basicity and Solubility: The presence of two amine groups will influence the compound's pKa values and its solubility in aqueous media.

Chelating Properties: The ethylenediamine (B42938) motif is a well-known chelating agent for metal ions. This could be a research avenue for applications in areas such as catalysis or bioinorganic chemistry.

Biological Activity: N,N'-disubstituted ethylenediamines have been investigated for a range of biological activities, including antileishmanial properties, which may be related to their ability to interfere with polyamine biosynthesis or transport in parasites. nih.govresearchgate.net

The combination of a rigid cyclopropylamine scaffold with a flexible diamine side chain could allow for unique binding modes to biological targets, potentially acting as a bidentate ligand.

Below is a table summarizing the key structural features and their potential research implications:

| Structural Feature | Potential Implications |

| Cyclopropanamine Core | Rigid scaffold, unique electronic properties, potential for metabolic stability. |

| N-isopropyl Group | Increased lipophilicity, steric hindrance affecting receptor binding and reactivity. |

| N-(2-aminoethyl) Chain | Introduction of a second basic center, potential for metal chelation, modified solubility and pharmacokinetic properties, potential for bidentate ligand binding. |

Further research into the synthesis and characterization of this compound is warranted to explore these possibilities and to determine its potential applications in various fields of chemical and biological research.

Structure

3D Structure

Properties

IUPAC Name |

N'-cyclopropyl-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10(6-5-9)8-3-4-8/h7-8H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVBKCDWGYTWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701224648 | |

| Record name | N1-Cyclopropyl-N1-(1-methylethyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151793-25-8 | |

| Record name | N1-Cyclopropyl-N1-(1-methylethyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151793-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-Cyclopropyl-N1-(1-methylethyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Aminoethyl N Propan 2 Yl Cyclopropanamine

Targeted Synthesis Routes for the Cyclopropanamine Core

The construction of the N-substituted cyclopropanamine core is the crucial first step in synthesizing the target molecule. Plausible synthetic routes can be designed to build the cyclopropane (B1198618) ring onto a precursor already containing the amino side chains or to attach the side chains to a pre-formed cyclopropylamine (B47189).

Cyclopropanation Strategies for Aminoethyl and Isopropyl Cyclopropylamine Precursors

Two primary retrosynthetic approaches can be envisioned for the synthesis of N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine. The first involves the cyclopropanation of an alkene precursor, while the second relies on the reductive amination of a cyclopropyl (B3062369) aldehyde.

Route A: Cyclopropanation via Simmons-Smith Reaction

A well-established method for forming cyclopropane rings is the Simmons-Smith reaction, which typically involves an organozinc carbenoid. wikipedia.orgnih.gov This reaction is known for its stereospecificity, preserving the geometry of the starting alkene. wikipedia.org A plausible precursor for this route would be N-allyl-N'-isopropyl-ethane-1,2-diamine. The synthesis could proceed as follows:

Synthesis of the Precursor: N-isopropylethane-1,2-diamine is reacted with allyl bromide in the presence of a non-nucleophilic base to selectively install the allyl group on one of the nitrogen atoms.

Cyclopropanation: The resulting N-allyl-N'-isopropyl-ethane-1,2-diamine is then subjected to Simmons-Smith conditions. The classic reagent system involves a zinc-copper couple and diiodomethane (B129776) (CH₂I₂). A common modification, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can offer improved reactivity. nih.gov

The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) intermediate, which then delivers a methylene (B1212753) group to the double bond of the allyl group to form the cyclopropane ring.

| Reaction Step | Reagents and Conditions | Purpose |

|---|---|---|

| N-Allylation | N-isopropylethane-1,2-diamine, Allyl bromide, K₂CO₃, Acetonitrile | Introduction of the alkene functionality |

| Cyclopropanation | Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn), Dichloromethane (DCM) | Formation of the cyclopropane ring |

Route B: Reductive Amination

An alternative and convergent approach involves the reductive amination of cyclopropanecarboxaldehyde (B31225) with N-isopropylethane-1,2-diamine. researchgate.net This method forms the C-N bond connecting the cyclopropyl group to the diamine backbone in a single step.

Formation of Imine/Enamine: Cyclopropanecarboxaldehyde is condensed with N-isopropylethane-1,2-diamine. This reaction forms a transient iminium ion intermediate.

Reduction: The iminium ion is then reduced in situ to the target amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting aldehyde. Catalytic hydrogenation over palladium on carbon (Pd/C) could also be employed.

| Reaction Step | Reagents and Conditions | Purpose |

|---|---|---|

| Reductive Amination | Cyclopropanecarboxaldehyde, N-isopropylethane-1,2-diamine, NaBH(OAc)₃, Dichloroethane (DCE) | Formation of the N-cyclopropyl bond |

Derivatization and Functionalization Strategies of the Amine Moieties

The presence of two distinct amine groups—a primary and a secondary amine—allows for selective functionalization to generate a library of analogs for various research applications.

N-Alkylation and N-Acylation Reactions for Analog Generation

N-Alkylation: Selective N-alkylation can be achieved by exploiting the different nucleophilicities of the primary and secondary amines. The primary amine is generally more reactive and less sterically hindered, allowing for its selective modification under controlled conditions. Reductive amination with an aldehyde or ketone and a mild reducing agent is a common method for mono-alkylation of primary amines. rsc.org Alternatively, direct alkylation with an alkyl halide can be performed, though this method carries a higher risk of over-alkylation. researchgate.net A study on the N-alkylation of ethylenediamine (B42938) with various alcohols using a CuO-NiO/γ-Al₂O₃ catalyst demonstrated that both primary and secondary alcohols can serve as effective alkylating agents, with conditions adaptable for mono-alkylation. researchgate.net

N-Acylation: N-acylation is a robust method for introducing a wide range of functional groups. The reaction of the diamine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270) is a standard procedure. tandfonline.comstackexchange.com Due to the higher reactivity of the primary amine, selective mono-acylation can often be achieved by using one equivalent of the acylating agent at low temperatures. This yields an amide at the primary amine position while leaving the more hindered secondary amine untouched.

| Transformation | Typical Reagents | Target Site | Comments |

|---|---|---|---|

| Selective N-Alkylation | R-CHO, NaBH(OAc)₃ | Primary Amine | Mild conditions favor mono-alkylation. |

| Selective N-Acylation | R-COCl, Triethylamine, 0 °C | Primary Amine | Kinetic control favors reaction at the less hindered primary amine. |

| Di-Acylation | Excess R-COCl, Base, Heat | Both Amines | Forcing conditions lead to functionalization of both nitrogen atoms. |

Amine Reactivity in Complex Formation for Research Applications

The N-(2-aminoethyl) portion of the molecule is structurally analogous to ethylenediamine, a classic bidentate ligand in coordination chemistry. This structural motif allows the molecule to act as a chelating agent, binding to metal ions through the lone pairs of electrons on the two nitrogen atoms. The presence of the isopropyl and cyclopropyl substituents on one of the nitrogen atoms introduces steric bulk and modifies the electronic properties of the ligand, which can influence the stability, geometry, and reactivity of the resulting metal complexes.

The formation of these complexes can be useful for:

Catalysis: The metal complexes could be explored as catalysts in organic synthesis.

Biomedical Imaging: Complexes with radioactive or fluorescent metal ions could be investigated as imaging agents.

Materials Science: The diamine could be used to synthesize coordination polymers or metal-organic frameworks (MOFs).

Advanced Purification and Characterization Techniques in Research Contexts

Given the polar nature of the diamine, specialized techniques are required for its effective purification and characterization.

Purification: Standard silica (B1680970) gel column chromatography can be challenging due to the basicity of the amine groups, which often leads to strong adsorption and poor separation. To mitigate this, the silica gel can be treated with a base like triethylamine, or alternative stationary phases such as alumina (B75360) can be used. For high-purity samples required for analytical studies, reversed-phase high-performance liquid chromatography (HPLC) is often employed. sigmaaldrich.com Derivatization of the amines prior to HPLC can also facilitate separation and detection. sigmaaldrich.com Distillation under reduced pressure is a viable method for purification if the compound is thermally stable.

Characterization: A combination of spectroscopic methods is used to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

In ¹H NMR, the cyclopropyl protons are expected to appear in the upfield region (approx. 0.2-0.8 ppm), while the isopropyl group would show a characteristic doublet for the methyl protons and a septet for the methine proton. netlify.appdocbrown.info The protons on the ethylenediamine backbone would appear as multiplets in the 2.5-3.0 ppm range.

In ¹³C NMR, the cyclopropyl carbons are also found in the upfield region (approx. 5-15 ppm). oregonstate.edudocbrown.info The carbons of the isopropyl and ethyl groups would appear at their characteristic chemical shifts. libretexts.org

| Proton (¹H) Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Cyclopropyl-CH₂ | ~0.2 - 0.8 | Multiplet |

| Cyclopropyl-CH | ~0.8 - 1.2 | Multiplet |

| Isopropyl-CH₃ | ~1.0 - 1.2 | Doublet |

| Isopropyl-CH | ~2.8 - 3.2 | Septet |

| Ethyl-CH₂-N | ~2.5 - 3.0 | Multiplets |

| Amine-NH | Variable (broad) | Singlet |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway. libretexts.orgmiamioh.edu The fragmentation pattern for this molecule would likely show characteristic losses of isopropyl and aminoethyl fragments, helping to confirm the connectivity of the structure. chemijournal.com

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic N-H stretching vibrations for the primary and secondary amine groups (around 3300-3400 cm⁻¹) and C-H stretching of the cyclopropyl and alkyl groups.

By employing these synthetic, derivatization, and analytical techniques, the chemical properties and potential applications of this compound can be thoroughly investigated in a research context.

Structure Activity Relationship Sar Investigations of N 2 Aminoethyl N Propan 2 Yl Cyclopropanamine Analogs and Derivatives in Biochemical Systems

Receptor Binding and Functional Assays in In Vitro Research Models

The in vitro evaluation of N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine analogs has been a focal point of structure-activity relationship (SAR) investigations, particularly in the context of their interaction with specific enzyme and receptor systems. Research has predominantly centered on derivatives of the core cyclopropanamine scaffold to elucidate the structural determinants of binding affinity and functional activity.

A significant area of investigation for cyclopropanamine derivatives has been their activity as inhibitors of lysine-specific demethylase 1 (LSD1), a key therapeutic target in oncology. nih.govnih.gov SAR studies on indolin-5-yl-cyclopropanamine derivatives have identified compounds with potent and selective LSD1 inhibitory activity. nih.gov For instance, the representative compound 7e from one such study demonstrated a half-maximal inhibitory concentration (IC50) for LSD1 of 24.43 nM. nih.gov This compound exhibited high selectivity, being over 200-fold more selective for LSD1 than for the related enzyme LSD2, and over 4000-fold more selective against monoamine oxidases (MAOs). nih.gov

Further functional assays with these derivatives in acute myeloid leukemia (AML) cell lines have demonstrated their potential to induce cellular differentiation. nih.gov Compound 7e was shown to activate the expression of CD86, a marker of cell differentiation, with a half-maximal effective concentration (EC50) of 470 nM. nih.gov

The stereochemistry of the cyclopropane (B1198618) ring and the nature of substituents on the phenyl ring have been shown to be critical for the inhibitory activity of trans-2-phenylcycloproylamine (trans-PCPA) derivatives against both LSD1 and its paralogue LSD2. nih.gov A comprehensive study involving 65 cis- and trans-PCPA derivatives revealed that specific substitutions could yield highly potent inhibitors. nih.gov One such derivative, 7c (cis-4-Br-2,5-F2-PCPA; S1024), was found to inhibit LSD1 with a dissociation constant (Ki) of 0.094 μM and LSD2 with a Ki of 8.4 μM. nih.gov Functional activity in a cellular context was confirmed by the observation that this compound increased the level of dimethylated histone H3 at lysine (B10760008) 4 (H3K4me2) in CCRF-CEM cells. nih.gov

While much of the research on cyclopropanamine-containing structures focuses on LSD1, other N-(2-aminoethyl) derivatives have been evaluated for their activity at other receptors. For example, studies on arylpiperazine derivatives with an N-(2-aminoethyl) moiety have shown significant binding affinity for serotonin (B10506) receptors, such as the 5-HT1A receptor. researchgate.net Two such derivatives, compounds 8b and 9b, displayed high affinity for the 5-HT1A receptor with Ki values of 12.1 nM and 4.8 nM, respectively. researchgate.net

The tables below summarize the in vitro biochemical and cellular assay data for selected analogs and derivatives.

Table 1: Inhibitory Activity of Cyclopropanamine Derivatives against LSD1 and LSD2

| Compound | Target | IC50 (nM) | Ki (μM) | Selectivity |

|---|---|---|---|---|

| 7e | LSD1 | 24.43 nih.gov | - | >200-fold vs LSD2; >4000-fold vs MAOs nih.gov |

| 7c (S1024) | LSD1 | - | 0.094 nih.gov | - |

| 7c (S1024) | LSD2 | - | 8.4 nih.gov | - |

Table 2: Functional Activity of Cyclopropanamine Derivatives in Cellular Assays

| Compound | Cell Line | Assay | EC50 (nM) | Effect |

|---|---|---|---|---|

| 7e | MV-4-11 (AML) | CD86 Expression | 470 nih.gov | Activation of differentiation marker nih.gov |

| 7c (S1024) | CCRF-CEM | H3K4 Dimethylation | - | Increased levels of H3K4me2 nih.gov |

Table 3: Receptor Binding Affinity of N-(2-aminoethyl) Arylpiperazine Derivatives

| Compound | Target Receptor | Ki (nM) |

|---|---|---|

| 8b | 5-HT1A | 12.1 researchgate.net |

| 9b | 5-HT1A | 4.8 researchgate.net |

Lack of Publicly Available Research Data for this compound

A comprehensive review of publicly accessible scientific literature and research databases reveals a significant gap in knowledge regarding the chemical compound this compound. Despite extensive searches, no specific studies detailing its molecular mechanisms, cellular target engagement, or biochemical fate in non-human, non-clinical contexts were identified.

Consequently, it is not possible to provide a detailed article on the molecular interactions, cellular pathway perturbations, or metabolic profile of this compound as per the requested outline. The absence of published research in these areas prevents a scientifically accurate and informative discussion on the following topics:

Molecular Mechanisms and Cellular Target Engagement Studies Non Human, Non Clinical Focus

Biochemical Fate and Metabolite Formation (in Non-Human Biological Systems for Research):Information regarding the metabolism and breakdown of N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine in biological systems is not publicly available.

Without foundational research on these aspects of this compound, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is necessary to elucidate the molecular and cellular pharmacology of this compound.

Computational and Theoretical Chemistry Approaches in Investigating N 2 Aminoethyl N Propan 2 Yl Cyclopropanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of a molecule. asianresassoc.org For N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine, these calculations can determine key electronic properties that govern its chemical behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. chemrxiv.org

Table 1: Predicted Electronic Properties via Quantum Chemical Calculations This table presents a hypothetical set of properties for this compound that could be derived from DFT calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.6 eV | Suggests high kinetic stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | -2.1 eV | Energy released upon gaining an electron |

| Dipole Moment | 1.8 D | Measures the molecule's overall polarity |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques for exploring how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. mdpi.com The process involves sampling numerous possible conformations of the ligand within the target's binding pocket and scoring them based on factors like electrostatic and van der Waals interactions. nih.gov A lower docking score generally indicates a more favorable binding affinity. najah.edu A study investigating potential inhibitors for the SARS-CoV-2 protein ACE2 examined a library of approved drugs, including the structurally similar compound N-(2-aminoethyl)-1-aziridineethamine. nih.gov In that specific study, N-(2-aminoethyl)-1-aziridineethamine was found to have a docking energy score higher than -4 Kcal/mol, which was considered outside the acceptable limit for that particular screening. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. mdpi.comnajah.edu MD simulations model the atomic movements of the system, providing insights into conformational changes and the persistence of key interactions (like hydrogen bonds) between the ligand and the protein. researchgate.net A stable root-mean-square deviation (RMSD) of the complex during the simulation suggests a stable binding mode. najah.edu

Table 2: Illustrative Molecular Docking and Dynamics Parameters This table shows typical parameters and outputs from a computational study of ligand-target interactions.

| Parameter | Description | Example Finding |

| Docking Score | A measure of binding affinity (kcal/mol); more negative values indicate stronger binding. | A hypothetical score of -7.5 kcal/mol against a target enzyme. |

| Key Interactions | Specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, etc. | Hydrogen bonds with SER-214 and TYR-355; hydrophobic contact with LEU-112. |

| RMSD | Root-Mean-Square Deviation; measures the average change in atomic positions over time. | A stable RMSD below 2 Å over a 100 ns simulation indicates complex stability. researchgate.net |

| Binding Free Energy | Calculated using methods like MM/GBSA to provide a more accurate estimate of binding affinity. | A favorable binding free energy, confirming the docking predictions. najah.edu |

Pharmacophore Modeling and De Novo Design Principles for Derivatives

Pharmacophore modeling is a powerful strategy in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dergipark.org.tr A pharmacophore model can be generated using either a structure-based approach, which relies on the 3D structure of the target protein, or a ligand-based approach, which uses a set of known active molecules when the target structure is unknown. nih.gov

For this compound, a pharmacophore model would highlight key features such as hydrogen bond donors (from the amine groups), hydrogen bond acceptors (the nitrogen atoms), and hydrophobic regions (the cyclopropyl (B3062369) and isopropyl groups). This model can then be used as a 3D query to screen large chemical databases for other compounds that match these features and may possess similar biological activity. dergipark.org.tr

Building on these principles, de novo design methods can be used to construct entirely new molecules. nih.gov These computational techniques assemble novel chemical structures, either fragment by fragment or based on learned principles of molecular architecture, that fit the pharmacophoric requirements of a target binding site. This allows for the rational design of derivatives of this compound with potentially improved affinity, selectivity, or other desirable properties. nih.gov

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Potential Role in Binding |

| Hydrogen Bond Donor (HBD) | Primary and secondary amine (-NH2, -NH-) groups | Forming hydrogen bonds with electronegative atoms (e.g., oxygen, nitrogen) in a receptor. |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms with lone pairs of electrons | Accepting hydrogen bonds from donor groups (e.g., -OH, -NH) in a receptor. |

| Hydrophobic (HY) | Cyclopropyl and isopropyl alkyl groups | Engaging in non-polar interactions within hydrophobic pockets of a target protein. |

| Positive Ionizable (PI) | Amine groups, which can be protonated at physiological pH | Forming ionic bonds or salt bridges with negatively charged residues (e.g., ASP, GLU). |

Prediction of Spectroscopic Properties for Advanced Research Characterization

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming chemical structures. mdpi.com Techniques like DFT can simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra for this compound.

Simulated IR and Raman spectra can predict the vibrational frequencies corresponding to specific functional groups, such as N-H stretching in the amine groups, C-H stretching in the alkyl and cyclopropyl groups, and C-N stretching. asianresassoc.org Comparing these predicted spectra with experimental results helps to validate the molecule's structure and conformational state. mdpi.com

Similarly, NMR chemical shifts (for ¹H and ¹³C) and spin-spin coupling constants can be calculated. nih.gov These predictions are crucial for assigning peaks in experimental NMR spectra, which can be complex. The accuracy of these computational predictions provides a high degree of confidence in the structural characterization of newly synthesized compounds. nih.gov

Table 4: Computable Spectroscopic Data for Structural Elucidation

| Spectroscopy Type | Predicted Data | Information Provided |

| Infrared (IR) | Vibrational frequencies (cm⁻¹) and intensities. | Identification of functional groups (e.g., N-H, C-H bonds) and fingerprint region for overall structure. |

| Raman | Vibrational frequencies (cm⁻¹) and scattering activities. | Complements IR spectroscopy, particularly for symmetric vibrations and skeletal modes. |

| ¹H NMR | Chemical shifts (ppm) for each hydrogen atom. | Information on the chemical environment of protons, including neighboring atoms and electronic effects. |

| ¹³C NMR | Chemical shifts (ppm) for each carbon atom. | Reveals the number of non-equivalent carbon atoms and their electronic environments. |

| UV-Visible | Electronic transition wavelengths (nm) and oscillator strengths. | Information on electronic excitations, often related to conjugated systems (if present). |

Emerging Research Directions and Methodological Advances for N 2 Aminoethyl N Propan 2 Yl Cyclopropanamine

Application in Chemical Biology Studies of Uncharacterized Pathways

There are no published chemical biology studies that utilize N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine to investigate uncharacterized biological pathways. Chemical biology often employs small molecules to perturb and understand cellular processes. While the parent compound, cyclopropylamine (B47189), is known to inactivate cytochrome P450 enzymes, providing a tool to study these metabolic pathways, similar applications have not been reported for this compound. sigmaaldrich.com

Advancements in Analytical Techniques for Compound Detection and Quantification in Research

Specific analytical methods for the detection and quantification of this compound in research contexts have not been described in the literature. Although general analytical techniques such as chromatography and mass spectrometry are essential for characterizing novel chemical compounds, no studies have focused on developing or validating these methods specifically for this compound. nih.gov The development of such methods would be a necessary precursor to any detailed pharmacological or biological investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.